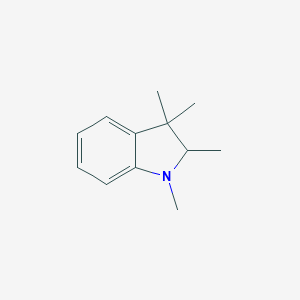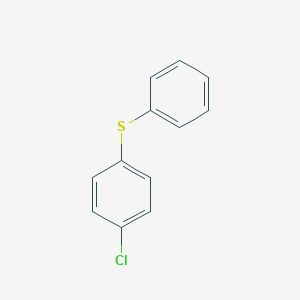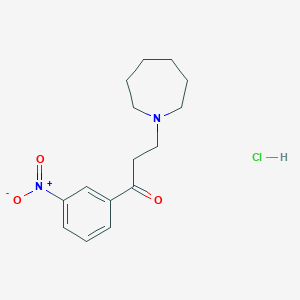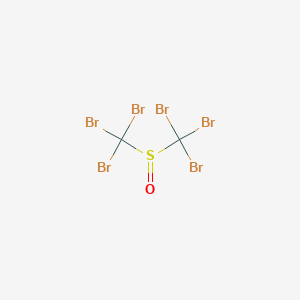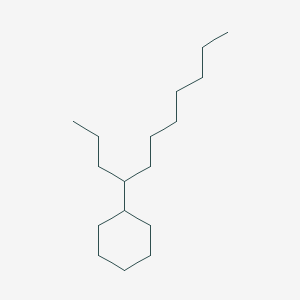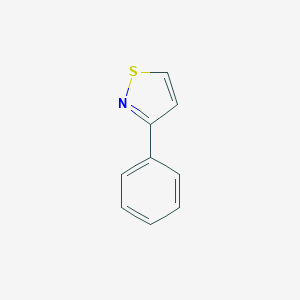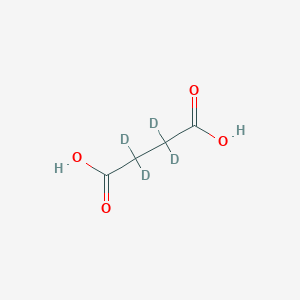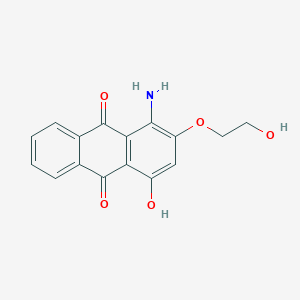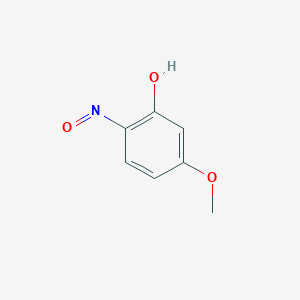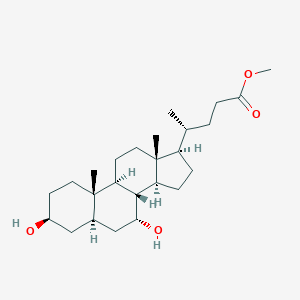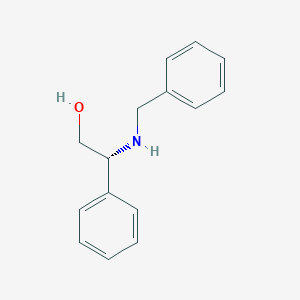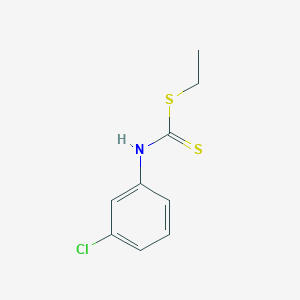
ethyl N-(3-chlorophenyl)carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(3-chlorophenyl)carbamodithioate, also known as ECD, is a chemical compound that has been widely studied for its potential use in scientific research. ECD is a carbamate derivative that has been found to have a range of biological activities, including antifungal, antibacterial, and insecticidal properties. In
Mécanisme D'action
The mechanism of action of ethyl N-(3-chlorophenyl)carbamodithioate is not fully understood, but it is thought to involve the inhibition of key enzymes and metabolic pathways in target organisms. ethyl N-(3-chlorophenyl)carbamodithioate has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system of insects. ethyl N-(3-chlorophenyl)carbamodithioate has also been found to inhibit the activity of beta-glucosidase, an enzyme that is involved in the metabolism of carbohydrates in fungi.
Effets Biochimiques Et Physiologiques
Ethyl N-(3-chlorophenyl)carbamodithioate has been found to have a range of biochemical and physiological effects on target organisms. ethyl N-(3-chlorophenyl)carbamodithioate has been found to disrupt the cell membrane of fungi, leading to cell death. ethyl N-(3-chlorophenyl)carbamodithioate has also been found to disrupt the nervous system of insects, leading to paralysis and death. ethyl N-(3-chlorophenyl)carbamodithioate has been found to have low toxicity to mammals, making it a potentially useful compound for the development of new drugs and treatments.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl N-(3-chlorophenyl)carbamodithioate has a number of advantages for use in lab experiments, including its broad-spectrum activity against a range of fungi, bacteria, and insects, and its low toxicity to mammals. However, ethyl N-(3-chlorophenyl)carbamodithioate is also known to have some limitations, including its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are a number of future directions for the study of ethyl N-(3-chlorophenyl)carbamodithioate, including the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Other potential directions for future research include the study of ethyl N-(3-chlorophenyl)carbamodithioate's effects on other types of organisms, such as plants and algae, and the investigation of its potential use in the development of new drugs and treatments for a range of diseases.
Conclusion:
In conclusion, ethyl N-(3-chlorophenyl)carbamodithioate is a chemical compound that has been widely studied for its potential use in scientific research. ethyl N-(3-chlorophenyl)carbamodithioate has a range of biological activities, including antifungal, antibacterial, and insecticidal properties, and has been found to be effective against a range of target organisms. While ethyl N-(3-chlorophenyl)carbamodithioate has some limitations, including its low solubility in water, it has a number of potential advantages for use in lab experiments, and there are a range of future directions for its study and development.
Méthodes De Synthèse
Ethyl N-(3-chlorophenyl)carbamodithioate can be synthesized through a variety of methods, including the reaction of ethyl chloroformate with potassium N-(3-chlorophenyl)carbamodithioate, or the reaction of ethyl chloroformate with potassium N-(3-chlorophenyl) thiocarbamate in the presence of triethylamine. The purity and yield of ethyl N-(3-chlorophenyl)carbamodithioate can be improved through recrystallization and purification methods.
Applications De Recherche Scientifique
Ethyl N-(3-chlorophenyl)carbamodithioate has been studied for its potential use in a variety of scientific research applications, including as an antifungal agent, an antibacterial agent, and an insecticide. ethyl N-(3-chlorophenyl)carbamodithioate has been found to be effective against a range of fungal and bacterial species, including Candida albicans, Escherichia coli, and Staphylococcus aureus. ethyl N-(3-chlorophenyl)carbamodithioate has also been found to be effective against a range of insect species, including the tobacco hornworm and the Colorado potato beetle.
Propriétés
Numéro CAS |
13037-29-1 |
|---|---|
Nom du produit |
ethyl N-(3-chlorophenyl)carbamodithioate |
Formule moléculaire |
C9H10ClNS2 |
Poids moléculaire |
231.8 g/mol |
Nom IUPAC |
ethyl N-(3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C9H10ClNS2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) |
Clé InChI |
VKJZJFMDTGSGGW-UHFFFAOYSA-N |
SMILES isomérique |
CCSC(=NC1=CC(=CC=C1)Cl)S |
SMILES |
CCSC(=S)NC1=CC(=CC=C1)Cl |
SMILES canonique |
CCSC(=S)NC1=CC(=CC=C1)Cl |
Autres numéros CAS |
13037-29-1 |
Synonymes |
m-Chlorophenyldithiocarbamic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



